1-(tert-Butoxycarbonyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(tert-Butoxycarbonyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that features a pyrazole ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of pyrazole derivatives with tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile. The reaction mixture is stirred at ambient temperature or slightly elevated temperatures to facilitate the formation of the Boc-protected pyrazole .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxycarbonyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different pyrazole-based products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic reagents like TFA or HCl in solvents such as dichloromethane or methanol are employed for deprotection.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the corresponding pyrazole carboxylic acid .
Scientific Research Applications
1-(tert-Butoxycarbonyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-1H-pyrazole-4-carboxylic acid involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl group stabilizes the amine functionality, preventing unwanted reactions during synthetic processes. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group, resulting in the formation of the free amine and carbon dioxide .
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)-1H-pyrazole-4-boronic acid: This compound features a boronic acid group instead of a carboxylic acid group and is used in Suzuki coupling reactions.
tert-Butoxycarbonyl derivatives of amino acids: These compounds are widely used in peptide synthesis as protecting groups for amines.
Uniqueness: 1-(tert-Butoxycarbonyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of a pyrazole ring with both a tert-butoxycarbonyl group and a carboxylic acid group. This combination provides versatility in synthetic applications and potential biological activity .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-9(2,3)15-8(14)11-5-6(4-10-11)7(12)13/h4-5H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOVQMUHVMCMPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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